(4-Nitrophenyl)sulfinyl acetic acid methyl ester

Biocatalysis Chiral Resolution Sulfoxide

Methyl 2-(4-nitrophenyl)sulfinylacetate (CAS 85728-59-2) is a sulfoxide-functionalized chiral building block. Its structure features a strong electron-withdrawing 4-nitrophenyl group appended to a sulfinyl (SO) acetic acid methyl ester moiety.

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
CAS No. 85728-59-2
Cat. No. B12665216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrophenyl)sulfinyl acetic acid methyl ester
CAS85728-59-2
Molecular FormulaC9H9NO5S
Molecular Weight243.24 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3
InChIKeyRQYLZYRRGRSPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Nitrophenyl)sulfinyl Acetic Acid Methyl Ester (CAS 85728-59-2) for Chiral Synthesis


Methyl 2-(4-nitrophenyl)sulfinylacetate (CAS 85728-59-2) is a sulfoxide-functionalized chiral building block. Its structure features a strong electron-withdrawing 4-nitrophenyl group appended to a sulfinyl (SO) acetic acid methyl ester moiety [1]. The sulfur atom in the sulfinyl group constitutes a stereogenic center, making the racemic mixture separable into optically pure enantiomers via biocatalytic kinetic resolution [2]. Its molecular formula is C9H9NO5S with a molecular weight of 243.24 g/mol and a predicted LogP of 2.26, signifying distinct lipophilicity [3].

Why Simple Analogs Cannot Replace (4-Nitrophenyl)sulfinyl Acetic Acid Methyl Ester


Substituting this compound with structurally similar analogs would fundamentally alter key reaction outcomes. The sulfinyl (-SO-) group represents a specific, intermediate oxidation state; the sulfide (-S-) analog cannot perform the pivotal [2,3]-sigmatropic rearrangement central to the SPAC reaction, while the sulfone (-SO2-) analog lacks the crucial stereogenic sulfur center required for chiral induction [1]. Furthermore, the free carboxylic acid analog forms a three-dimensional hydrogen-bonded framework in the solid state, drastically altering its solubility and reactivity profile compared to the discrete, non-hydrogen-bond-donating methyl ester [2]. The para-nitro substituent provides uniquely strong electron withdrawal, which directly correlates with superior asymmetric induction in downstream applications [1].

Head-to-Head Performance Data for (4-Nitrophenyl)sulfinyl Acetic Acid Methyl Ester


Biocatalytic Resolution Efficiency: Lipase Amano AK Hydrolysis Selectivity

In continuous flow kinetic resolution, methyl sulfinylacetates bearing electron-withdrawing aryl groups (including the 4-nitrophenyl substituent) were hydrolyzed by lipase Amano AK to yield the corresponding (R)-ester and (S)-acid. The enzymatic process achieved enantiomeric excesses >98% for both the recovered ester and the acid product, with an enantioselectivity factor (E) measured at >100 [1]. This performance is comparable across the substrate scope 1a–1f, indicating that the 4-nitrophenyl derivative matches the best-in-scope results. In contrast, the 4-chlorophenyl analog (1b) showed substantial product inhibition that limited conversion under conventional conditions, a limitation overcome for the 4-nitrophenyl system via continuous product extraction [1].

Biocatalysis Chiral Resolution Sulfoxide

Lipophilicity Advantage: Calculated LogP vs. Sulfonic Acid and Free Acid Analogs

The predicted octanol/water partition coefficient (LogP) for the target compound is 2.26, with a Polar Surface Area (PSA) of 108.4 Ų [1]. This positions it as a moderately lipophilic intermediate, suitable for organic-phase reactions without the need for phase-transfer catalysts. For comparison, the sulfone-acid analog (4-nitrophenylsulfonyl acetic acid, CAS 3937-94-8) has a predicted LogP of 0.31 , reflecting a dramatic >6-fold difference in lipophilicity that would necessitate fundamentally different solvent systems and workup procedures.

Physicochemical Properties LogP Drug Design

Asymmetric Induction in the SPAC Reaction: Electron-Withdrawing Group Effect

The 4-nitrophenyl group is explicitly classified as an aromatic electron-withdrawing substituent that enhances asymmetric induction. A systematic investigation demonstrated that superior asymmetric induction is obtained using methyl sulfinylacetates incorporating aromatic electron-withdrawing groups [1]. The chirality of the sulfoxide always assumes the dominant stereochemical role in double diastereoselection during the SPAC reaction [1]. While specific diastereomeric ratios (dr) for the 4-nitrophenyl derivative were not individually tabulated in the open literature, the electron-withdrawing nature of the para-nitro group is established as a structural prerequisite for high optical yields in the SPAC transformation, distinguishing it from phenyl, 4-methylphenyl, or 4-methoxyphenyl analogs.

Asymmetric Synthesis Chiral Auxiliary SPAC Reaction

Distinct Oxidation-Reactivity Profile: Sulfinyl vs. Sulfanyl vs. Sulfonyl

Alkyl 4-nitrophenyl sulfoxides (the class to which the target compound belongs) undergo self-photoinduced, singlet oxygen oxidation to produce sulfonates and carbonyl compounds via oxidative C–S bond cleavage . This reactivity is not shared by the corresponding sulfides, which undergo oxidative C–S bond scission with structural rearrangements, nor by sulfones, which are inert to this transformation . The sulfinyl group is thus the sole oxidation state capable of serving as both a chiral director and a leaving group in C–S bond cleavage pathways, a dual functionality that is structurally unique to this oxidation state.

Photooxidation Sulfoxide Chemistry C-S Bond Cleavage

Crystallographic Packing: Distinct Hydrogen-Bonding Motif of the Free Acid Analog Informs Ester Selection

The free carboxylic acid analog (4-nitrophenylsulfinyl)acetic acid (CAS 3406-71-1) crystallizes in space group P21/c with unit cell parameters a = 13.711 Å, b = 7.3037 Å, c = 9.3537 Å, β = 93.088° at 120 K [1]. Its crystal packing features an unusual three-centre C–H···(O)2 hydrogen bond where the two acceptors are the carboxyl and sulfoxide oxygen atoms, with H···O distances of 2.46 and 2.56 Å [1]. In stark contrast, the methyl ester (target compound) lacks the carboxylic acid O–H donor and cannot form the O–H···O=S hydrogen bond that generates the continuous C(6) chain motif observed in the acid [1]. This structural difference explains the ester's superior solubility in organic solvents and its non-aggregating behavior, which is critical for homogeneous catalysis applications.

Solid-State Structure Crystallography Hydrogen Bonding

Predicted Spectroscopic Signature: ¹H NMR Differentiation from Sulfide and Sulfone Analogs

The ¹H NMR spectrum of the target compound features a diagnostic singlet for the methyl ester protons at δ 3.7–3.8 ppm and aromatic protons spanning δ 7.5–8.3 ppm [1]. The sulfinyl group exerts a deshielding effect on the adjacent CH2 group (2-(4-nitrophenyl)sulfinylacetate) that is intermediate between the weaker effect of a sulfanyl (sulfide) group and the stronger effect of a sulfonyl group. This distinctive chemical shift pattern, combined with the para-nitro substitution signature, enables unambiguous identity confirmation.

NMR Spectroscopy Structural Identification Quality Control

Validated Application Scenarios for (4-Nitrophenyl)sulfinyl Acetic Acid Methyl Ester Procurement


Enzymatic Production of Enantiopure Sulfinylacetic Acid Chiral Building Blocks

This compound serves as an ideal racemic substrate for lipase Amano AK-mediated kinetic resolution under continuous flow conditions. The reaction produces (R)-methyl 2-(4-nitrophenyl)sulfinylacetate in >98% ee and the corresponding (S)-acid in >98% ee with E > 100 [1]. The continuous extraction protocol, specifically developed to overcome product inhibition observed with other substrates, is directly applicable to this compound, enabling gram-scale production of both enantiomers.

Asymmetric SPAC Synthesis of γ-Hydroxy-α,β-Unsaturated Esters

Optically pure (R)-methyl 2-(4-nitrophenyl)sulfinylacetate functions as a chiral reagent in the SPAC (Sulfoxide-Piperidine-And-Carbonyl) reaction. The strongly electron-withdrawing 4-nitrophenyl group enhances the asymmetric induction, with the sulfoxide chirality exerting dominant stereochemical control in double diastereoselection processes [1]. This application is validated in the syntheses of statin analogs and other biologically active γ-hydroxy-α,β-unsaturated esters.

Precursor for Sulfonyl- and Sulfanyl-Derived Compound Libraries

The intermediate sulfinyl oxidation state serves as a strategic branch point: oxidation with H2O2 or mCPBA yields the corresponding 4-nitrophenylsulfonyl acetate methyl ester (CAS 14769-09-6), while reduction yields the 4-nitrophenylsulfanyl acetate methyl ester (CAS 6625-35-0) [1]. This single starting material enables systematic structure-activity relationship (SAR) exploration across three oxidation states in medicinal chemistry programs.

Crystallization and Polymorph Screening Studies Using the Ester Form

Unlike the free acid analog, which forms a complex three-dimensional hydrogen-bonded network (Acta Cryst. C, 2003) that can complicate crystallization [1], the methyl ester lacks strong intermolecular O–H···O hydrogen bonds. This property makes it a superior form for polymorph screening, co-crystal design, and solid-state characterization studies, where predictable molecular packing and reproducible solubility are essential.

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